4'-Aminopropiophenone, also known as para-aminopropiophenone or PAPP, is a chemical compound being investigated for its potential as a selective predacide in wildlife management. PAPP acts by rapidly converting hemoglobin in the bloodstream to methemoglobin, which reduces the blood's ability to carry oxygen. This mechanism is similar to nitrite poisoning and leads to suffocation in affected animals [Wikipedia: 4'-Aminopropiophenone, ].
The primary appeal of PAPP lies in its potential selectivity towards certain mammal species. Research suggests that PAPP is significantly more toxic to mammalian predators like stoats, weasels, and feral cats compared to birds and some other mammals like possums and rats [Wikipedia: 4'-Aminopropiophenone, ]. This selectivity could be beneficial in controlling invasive predator populations while minimizing harm to native wildlife.
PAPP is currently undergoing research and development for potential use in various regions, including:
While PAPP presents a potentially valuable tool for wildlife management, its use requires careful consideration of several factors:
4'-Aminopropiophenone, also known as para-aminopropiophenone or PAPP, is a highly toxic aromatic compound with the chemical formula C₉H₁₁NO. It features both an amino group and a ketone group, making it a unique member of the class of compounds known as aromatic amines and ketones. This compound is primarily recognized for its ability to convert hemoglobin into methemoglobin, which significantly impairs oxygen transport in the blood, leading to severe physiological effects such as hypoxia and potential death upon exposure .
The primary mechanism of action of PAPP in predator control is its effect on hemoglobin. When ingested, PAPP disrupts the oxygen-carrying capacity of red blood cells by converting hemoglobin to methemoglobin, similar to nitrite poisoning []. This leads to cellular hypoxia (oxygen deficiency) and ultimately death in the affected animal [].
These reactions are vital for its use in synthetic organic chemistry and in the development of various chemical products.
The primary biological activity of 4'-Aminopropiophenone is its interaction with circulating hemoglobin. It rapidly converts hemoglobin to methemoglobin, a form that cannot effectively transport oxygen. This conversion leads to methemoglobinemia, characterized by elevated levels of methemoglobin in the blood, resulting in hypoxia—a state of oxygen deficiency that can cause coma and death due to cellular respiration inhibition . The compound has been studied for its potential applications in predator control due to its specific toxicity profile towards certain mammals while being less harmful to birds .
The synthesis of 4'-Aminopropiophenone typically involves the reaction of 2-aryloxypropanamide with potassium hydroxide in a solvent like dimethyl sulfoxide (DMSO). The process generally follows these steps:
This method allows for efficient production of the compound while minimizing by-products.
4'-Aminopropiophenone has several applications:
Studies have shown that 4'-Aminopropiophenone acts as a prodrug that requires metabolic activation within the body to exert its pharmacological effects. The active metabolite, 4-(N-hydroxy)aminopropiophenone, is particularly effective at inducing methemoglobinemia. Research indicates that environmental factors can influence its efficacy and stability when used in predator control applications .
4'-Aminopropiophenone shares structural similarities with several other aromatic compounds but has distinct properties due to its specific functional groups. Here are some similar compounds:
Compound Name | Structure Type | Key Properties |
---|---|---|
4-Aminobenzoic Acid | Aromatic Amine | Used in pharmaceuticals; less toxic than PAPP |
4-Aminobenzophenone | Aromatic Ketone | Similar reactivity; used in dye synthesis |
Cathinone | Phenethylamine | Stimulant effects; structurally related |
While these compounds share some characteristics with 4'-Aminopropiophenone, they differ significantly in their biological activities and applications. For instance, 4-Aminobenzoic acid is primarily used in pharmaceutical formulations without the severe toxicity associated with PAPP .
The historical development of 4'-Aminopropiophenone traces back to the early 1980s when researchers at the Denver Wildlife Research Centre first evaluated its potential as a predator control agent in the United States. However, during this initial assessment period, the compound was not developed into a practical technology due to various technical and regulatory constraints. The breakthrough in understanding and application came during the 1990s when scientists at the Victorian Institute of Animal Science in Australia became the first to demonstrate that PAPP could be formulated as a rapid-acting and humane method for controlling feral cats and exotic red foxes. This pioneering work established the foundation for subsequent research that would eventually lead to commercial applications.
The Australian research team's success in developing practical applications for 4'-Aminopropiophenone represented a significant advancement in wildlife management technology. Their work demonstrated that the compound could address the critical need for more humane and selective predator control methods, particularly important given the questionable humaneness of sodium fluoroacetate (1080), the most commonly used poison at the time. The existence of an antidote for PAPP poisoning, in contrast to the lack of antidotes for 1080 poisoning, made it an attractive alternative for wildlife management applications. New Zealand researchers subsequently developed independent PAPP formulations and baiting techniques for introduced predators, building upon the foundational Australian research.
The compound's journey from laboratory curiosity to practical application exemplifies the collaborative nature of international scientific research. The development of specialized delivery systems, such as capsules that exploit the unique dentition and feeding strategies of feral cats, demonstrated the sophisticated approach taken by researchers to maximize target specificity while minimizing non-target exposure. This innovation became a significant feature in the development of the feral cat bait known as Curiosity, marking a milestone in selective predator control technology.
4'-Aminopropiophenone operates under an extensive nomenclature system that reflects its chemical structure and various applications across different fields. The compound's primary designation as 4'-Aminopropiophenone derives from its structural composition, specifically indicating the amino group's position at the para (4') position relative to the propiophenone backbone. Alternative nomenclature includes para-aminopropiophenone, which emphasizes the para positioning of the amino substituent, and the widely recognized abbreviation PAPP, commonly used in wildlife management and toxicological literature.
The Chemical Abstracts Service (CAS) has assigned the number 70-69-9 to this compound, providing a unique identifier for database searches and regulatory documentation. Additional systematic names include 1-(4-aminophenyl)propan-1-one, which follows IUPAC nomenclature conventions by clearly describing the structural relationship between functional groups. The compound also appears in literature under various synonyms such as 4-Aminopropiophenone, 1-(4-Aminophenyl)-1-propanone, and Ethyl p-aminophenyl ketone, reflecting different naming conventions used across various chemical databases and research publications.
International nomenclature systems have classified the compound under multiple designation schemes. The European Community number 200-742-7 and the UN number 2811 provide standardized identification for regulatory and transportation purposes. The MDL number MFCD00017113 serves as a unique identifier in chemical database systems, while the FDA UNII 79GF917W6U facilitates pharmaceutical and regulatory tracking. These multiple nomenclature systems ensure consistent identification across diverse scientific disciplines and regulatory frameworks.
The structural characterization of 4'-Aminopropiophenone reveals a compound belonging to the class of alkyl-phenylketones, specifically featuring an aromatic ketone with both amino and carbonyl functional groups. The molecular structure consists of a benzene ring substituted with an amino group at the para position and a propanone (propyl ketone) side chain, resulting in the molecular formula C₉H₁₁NO with a molecular weight of 149.19 g/mol. The IUPAC name 1-(4-aminophenyl)propan-1-one precisely describes the structural arrangement, while the SMILES notation CCC(=O)C1=CC=C(N)C=C1 provides a computational representation of the molecular connectivity.
Physical characterization studies have established that 4'-Aminopropiophenone typically appears as yellow to light brown crystalline needles or powder, with a melting point range of 135-140°C. The compound demonstrates specific solubility characteristics, being soluble in water (352.1 mg/L at 37.5°C), slightly soluble in ethanol, and insoluble in diethyl ether. These solubility properties significantly influence the compound's formulation in various applications, particularly in wildlife management where water solubility enables effective bait preparation.
Spectroscopic analysis provides detailed structural confirmation through various analytical techniques. The compound exhibits characteristic absorption patterns in ultraviolet-visible spectroscopy, with specific wavelength absorptions that aid in identification and quantification. Nuclear magnetic resonance spectroscopy reveals distinct chemical shifts corresponding to the aromatic protons, amino group protons, and the aliphatic chain protons, providing unambiguous structural confirmation. Infrared spectroscopy demonstrates characteristic peaks corresponding to amino group stretching, carbonyl stretching, and aromatic C-H bending vibrations, which serve as fingerprint identification markers for the compound.
The significance of 4'-Aminopropiophenone in organic chemistry research extends far beyond its practical applications, representing an important model compound for studying the interactions between amino and carbonyl functional groups within aromatic systems. The compound's unique dual functionality makes it valuable for investigating reaction mechanisms, particularly those involving nucleophilic and electrophilic processes. Research has demonstrated its utility in synthetic methodologies, including its role in preparing high-strength carbon nanotube films through thiol-ene click reactions, showcasing its versatility in materials science applications.
The compound's reactivity profile illustrates the complex interplay between its functional groups, exhibiting simultaneous ketone and amine characteristics that influence its chemical behavior. This dual nature enables participation in diverse reaction pathways, including acid-base neutralization reactions that form salts plus water, and potential incompatibilities with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides. These reactivity patterns make 4'-Aminopropiophenone an excellent teaching compound for understanding multifunctional organic molecules and their synthetic applications.
Contemporary research has expanded the compound's relevance to include studies of its genotoxic effects and its function as an oxygen-carrying molecule, particularly in toxicological investigations. The analytical methods developed for this compound, including spectrophotometric measurement techniques and dose-response studies using creatinine sulfate monitoring, have contributed to broader analytical chemistry methodologies. Furthermore, research into radiation effects on the compound's molecular structure and color changes has provided insights into molecular stability under various conditions, contributing to our understanding of radiation chemistry and molecular degradation pathways.
4'-Aminopropiophenone is an organic compound with the molecular formula C₉H₁₁NO [1] [2] [3]. The compound has a molecular weight of 149.19 grams per mole [1] [2] [3]. The International Union of Pure and Applied Chemistry name for this compound is 1-(4-aminophenyl)propan-1-one [1] [3] [5].
The chemical structure consists of a propanone group attached to a para-aminophenyl ring [1] [3]. The Simplified Molecular Input Line Entry System representation is CCC(=O)C1=CC=C(N)C=C1 [1] [3] [5]. The compound features both ketone and amine functional groups, making it simultaneously a ketone and an amine [20]. The Standard International Chemical Identifier Key is FSWXOANXOQPCFF-UHFFFAOYSA-N [1] [3] [4].
The exact mass of 4'-Aminopropiophenone is 149.084061 atomic mass units [7]. The compound exhibits a percent composition of carbon 72.46%, hydrogen 7.43%, nitrogen 9.39%, and oxygen 10.72% [4]. The linear formula can be represented as NH₂C₆H₄C(O)CH₂CH₃ [5] [6].
The following table summarizes the key physical properties of 4'-Aminopropiophenone:
Property | Value | Reference |
---|---|---|
Molecular Formula | C₉H₁₁NO | [1] [2] [3] |
Molecular Weight | 149.19 g/mol | [1] [2] [3] |
Melting Point | 135-143°C | [1] [2] [10] |
Boiling Point | 270-306°C | [2] [7] [9] |
Density | 1.067-1.1 g/cm³ | [2] [7] [9] |
Flash Point | 138.7°C | [7] [9] |
Vapor Pressure | 0.0006 mmHg at 25°C | [7] [9] |
Refractive Index | 1.559 (estimated) | [7] [9] |
LogP | 0.94-1.09 | [7] [17] |
pKa | 2.86 (predicted) | [2] [9] |
The compound appears as a yellow to light brown powder or crystals [1] [3] [10]. It has been described as yellow-brown crystalline powder with a scale-like appearance [2] [20]. The melting point ranges from 135°C to 143°C according to various sources [1] [2] [10]. The boiling point is reported between 270°C and 306°C at standard atmospheric pressure [2] [7] [9].
The density of 4'-Aminopropiophenone varies slightly between sources, with values ranging from 1.067 to 1.1 grams per cubic centimeter at 20°C [2] [7] [9]. The flash point is 138.7°C, indicating the temperature at which vapors can ignite [7] [9]. The vapor pressure is extremely low at 0.0006 millimeters of mercury at 25°C, suggesting minimal volatility at room temperature [7] [9].
The solubility characteristics of 4'-Aminopropiophenone vary significantly depending on the solvent system used:
Solvent | Solubility | Reference |
---|---|---|
Water | Soluble (352.1 mg/L at 37.5°C) | [2] [9] [13] |
Ethanol | Slightly soluble | [5] [13] |
Diethyl ether | Insoluble | [5] [13] |
Acetone | Soluble | [11] |
Organic solvents (general) | Soluble | [11] |
4'-Aminopropiophenone demonstrates moderate water solubility with a reported value of 352.1 milligrams per liter at 37.5°C [2] [9]. The compound shows limited solubility in ethanol, being described as only slightly soluble [5] [13]. In contrast, the compound is completely insoluble in diethyl ether [5] [13].
The compound exhibits good solubility in acetone and other organic solvents [11]. This solubility pattern reflects the dual nature of the molecule, containing both polar amine and carbonyl groups alongside the hydrophobic aromatic structure [11]. The polar functional groups contribute to water solubility, while the aromatic system enhances solubility in organic solvents [11].
Spectroscopic analysis of 4'-Aminopropiophenone provides distinctive identification parameters across multiple analytical techniques:
Method | Key Parameters | Reference |
---|---|---|
Infrared (IR) | C=O stretch ~1680 cm⁻¹; NH₂ peaks ~3300 cm⁻¹ | [16] [18] |
Mass Spectrometry (MS) | Molecular ion peak at m/z 149 | |
Nuclear Magnetic Resonance (NMR) | Aromatic protons δ 7.6-7.8 ppm | |
HPLC | Retention time varies with column and conditions | [17] |
UV-Visible | Characteristic absorption bands |
Infrared spectroscopy reveals characteristic absorption bands for the carbonyl group stretching at approximately 1680 wavenumbers and amine group peaks around 3300 wavenumbers [16] [18]. These peaks are diagnostic for the presence of both ketone and primary amine functionalities [16] [18].
Mass spectrometry analysis shows the molecular ion peak at mass-to-charge ratio 149, corresponding to the molecular weight of the compound . Nuclear Magnetic Resonance spectroscopy displays aromatic protons in the chemical shift range of 7.6 to 7.8 parts per million . High Performance Liquid Chromatography can be used for separation and analysis, with retention times dependent on the specific column and mobile phase conditions employed [17].
4'-Aminopropiophenone exhibits diverse chemical reactivity patterns due to its dual functional group nature as both a ketone and an amine [20]. The compound neutralizes acids in exothermic reactions to form salts plus water [20]. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides [20].
The compound can undergo various chemical transformations including oxidation, reduction, and substitution reactions . Oxidation reactions can convert the compound to corresponding quinones . Reduction processes can form amines from the ketone functionality . Nucleophilic substitution reactions are possible due to the presence of the amino group .
Metabolic studies reveal that 4'-Aminopropiophenone undergoes different biotransformation pathways depending on the species [23]. In rats, the compound is metabolized primarily by N-acetylation [23]. In dogs, ring and aliphatic hydroxylation occur as the primary metabolic routes [23]. In monkeys, both N-acetylation and oxidation pathways are active [23].
The compound can react with strong reducing agents such as hydrides to generate flammable gaseous hydrogen [20]. The amino group can participate in diazotization reactions and coupling reactions typical of aromatic amines . The ketone functionality allows for condensation reactions with various nucleophiles .
4'-Aminopropiophenone exists as one of three possible positional isomers based on the position of the amino group on the aromatic ring:
Isomer | CAS Number | Molecular Formula | Melting Point | Boiling Point | Properties | Reference |
---|---|---|---|---|---|---|
4'-Aminopropiophenone (para) | 70-69-9 | C₉H₁₁NO | 135-143°C | 270-306°C | Most biologically active | [1] [2] [3] |
2'-Aminopropiophenone (ortho) | 1196-28-7 | C₉H₁₁NO | Not specified | 255°C | Less active than para isomer | [31] [32] |
3'-Aminopropiophenone (meta) | Not specified | C₉H₁₁NO | Not specified | Not specified | Least active isomer | [29] |
The para isomer (4'-Aminopropiophenone) is the most biologically active among the three positional isomers [29]. Research has demonstrated that the para-amino derivative exhibits significant biological activity while ortho and meta isomers show reduced or minimal activity [29]. The positioning of the amino group relative to the ketone functionality significantly influences the compound's reactivity and biological properties [29].
Studies examining different acyl chain lengths in aminophenones reveal that modifications to the propyl chain can alter biological activity and half-life characteristics [29]. The para-aminopropiophenone structure represents an optimal balance between the electron-donating amino group and the electron-withdrawing ketone group [29].
Related compounds include other aminophenone derivatives with varying acyl chain lengths, such as para-aminoacetophenone, para-aminobutyrophenone, and para-aminovalerophenone [29]. Each derivative exhibits distinct pharmacological properties and metabolic profiles [29]. The structural relationship between these compounds provides insight into structure-activity relationships within the aminophenone class [29].